1-(3,5-Dichloropyridin-2-yl)-2,2-dimethylpropan-1-amine
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Overview
Description
1-(3,5-Dichloropyridin-2-yl)-2,2-dimethylpropan-1-amine is a chemical compound with a unique structure that includes a pyridine ring substituted with two chlorine atoms and a dimethylpropan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloropyridin-2-yl)-2,2-dimethylpropan-1-amine typically involves the reaction of 3,5-dichloropyridine with a suitable amine under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloropyridin-2-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
1-(3,5-Dichloropyridin-2-yl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloropyridin-2-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dichloropyridin-2-yl)ethanone: This compound has a similar pyridine ring structure but differs in the substituent groups attached to the ring.
(3,5-Dichloropyridin-2-yl)(pyrrolidin-1-yl)methanone: Another compound with a similar pyridine ring but different functional groups.
Uniqueness
1-(3,5-Dichloropyridin-2-yl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H14Cl2N2 |
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Molecular Weight |
233.13 g/mol |
IUPAC Name |
1-(3,5-dichloropyridin-2-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C10H14Cl2N2/c1-10(2,3)9(13)8-7(12)4-6(11)5-14-8/h4-5,9H,13H2,1-3H3 |
InChI Key |
UQQYZNUCSOFUMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=C(C=C(C=N1)Cl)Cl)N |
Origin of Product |
United States |
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